1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

Catalog No.
S518599
CAS No.
905954-28-1
M.F
C15H31NO8
M. Wt
353.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic aci...

CAS Number

905954-28-1

Product Name

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C15H31NO8

Molecular Weight

353.41

InChI

InChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)

InChI Key

PVRGRRPCHFTMMD-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG6-acid

Description

The exact mass of the compound 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is 353.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Bioconjugation

    This molecule possesses a unique combination of a functional amine group (NH2) and a carboxylic acid group (COOH) linked by a polyethylene glycol (PEG) spacer. The amine group allows for conjugation to biomolecules like proteins, peptides, and antibodies, while the carboxylic acid group can be used for further attachment to other molecules or surfaces [, ]. This bioconjugation strategy enables the creation of novel probes for targeted drug delivery, diagnostics, and bioimaging applications [].

  • Water Solubility

    The presence of the PEG chain makes 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid highly water-soluble. This property is crucial for biological applications as it ensures the molecule can readily interact with biomolecules and function within an aqueous environment [].

  • Biocompatibility

    PEG is a well-tolerated material with low immunogenicity, making 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid a biocompatible linker molecule. This minimizes the risk of adverse reactions when used in biological systems [].

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid is a synthetic compound characterized by its unique structure comprising a long-chain polyether backbone with an amino group and a carboxylic acid functional group. Its molecular formula is C15H31NO8, and it has a molecular weight of approximately 353.41 g/mol. The compound is often encountered in the form of a white to almost white crystalline powder and is known for its high purity, typically exceeding 95% as determined by high-performance liquid chromatography .

This compound is also recognized by various synonyms, including 21-Amino-4,7,10,13,16,19-hexaoxahenicosanoic acid and Amino-PEG6-carboxylic acid. Its structural representation can be denoted through the InChI Key PVRGRRPCHFTMMD-UHFFFAOYSA-N and the SMILES notation C(COCCOCCOCCOCCOCCOCCN)C(=O)O .

The chemical reactivity of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid primarily involves its amino and carboxylic acid functional groups. It can participate in several types of reactions:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

These reactions make it versatile for further chemical modifications and applications in bioconjugation processes .

The synthesis of 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with commercially available polyether precursors.
  • Functionalization: The introduction of the amino group can be achieved through reductive amination or nucleophilic substitution methods.
  • Carboxylation: The carboxylic acid functionality is usually introduced via oxidation or direct carboxylation reactions.

These methods allow for the precise control of the compound's structure and properties .

1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid finds applications in various fields:

  • Bioconjugation: It is used to attach biomolecules such as proteins or peptides for therapeutic applications.
  • Drug Delivery: Due to its amphiphilic nature, it can serve as a carrier for drug molecules.
  • Surfactants: Its ability to reduce surface tension makes it suitable for use in formulations requiring emulsification or stabilization.

These applications leverage the compound's unique structural features for enhanced efficacy .

Interaction studies involving 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid focus on its binding affinity with proteins and other biomolecules. Preliminary studies suggest that the amino group facilitates interactions with various receptors or enzymes. These interactions are crucial for understanding the compound's potential therapeutic roles and mechanisms of action.

Further research is needed to elucidate specific binding sites and affinities in biological systems .

Several compounds share structural similarities with 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Amino-PEG4-acidC10H22N2O5Shorter polyethylene glycol chain
Polyethylene glycol diamineCnH2n+2N2OContains two amino groups
Polyethylene glycol monomethyl etherCnH2n+2OMethylated version of polyethylene glycol

Uniqueness: 1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid stands out due to its longer polyether chain and specific functional groups that enhance its solubility and reactivity compared to shorter-chain analogs like Amino-PEG4-acid .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-4.4

Exact Mass

353.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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